4-Chloro-7-methoxyquinazolin-6-yl acetate
Overview
Description
“4-Chloro-7-methoxyquinazolin-6-yl acetate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is often stored under inert gas (nitrogen or Argon) at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate in 6N methanolic ammonia. This mixture is stirred at room temperature for 90 minutes, after which the solvents are evaporated under vacuum .Molecular Structure Analysis
The molecular weight of “4-Chloro-7-methoxyquinazolin-6-yl acetate” is 252.66 . The InChI code for this compound is 1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
The boiling point of “4-Chloro-7-methoxyquinazolin-6-yl acetate” is predicted to be 364.6±37.0 °C . The density of this compound is 1.376 .Scientific Research Applications
Synthesis of Novel Compounds : A study by Cai et al. (2019) demonstrated the synthesis of a compound through selective nucleophilic attack, which crystallized as an ethyl acetate complex. This compound showed effectiveness as an inhibitor in lung cancer cell proliferation (Cai et al., 2019).
Antitumor Activities : Research by Ouyang Gui-ping (2012) synthesized four compounds of 4-(3′-chlorophenylamino)-6-methoxy quinazoline. These compounds showed significant antitumor activity against Bcap-37 cells in vitro (Ouyang Gui-ping, 2012).
Synthesis of Tubulin-Polymerization Inhibitors : Wang et al. (2014) explored modifications to create 4-(N-cycloamino)quinazolines, identifying compounds with high in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential as tubulin-polymerization inhibitors (Wang et al., 2014).
Antimicrobial and Antifungal Activities : Shaikh (2013) synthesized benzohydrazide derivatives, showing effectiveness in antibacterial and analgesic effects. This suggests the potential of 4-Chloro-7-methoxyquinazolin-6-yl acetate derivatives in antimicrobial applications (Shaikh, 2013).
Fluorescent Labeling Applications : Hirano et al. (2004) described the novel fluorophore 6-Methoxy-4-quinolone, derived from similar compounds, exhibiting strong fluorescence and stability in a wide pH range. This indicates potential applications in biomedical analysis (Hirano et al., 2004).
properties
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHHSJRPOSFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinazolin-6-yl acetate | |
CAS RN |
230955-75-6 | |
Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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